Cas no 113081-50-8 (2-(4-bromo-3-methoxyphenyl)acetonitrile)

2-(4-bromo-3-methoxyphenyl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromo-3-methoxyphenyl)acetonitrile
- (4-Bromo-3-methoxyphenyl)acetonitrile
- Benzeneacetonitrile, 4-bromo-3-methoxy-
- 4-Bromo-3-methoxyphenylacetonitrile
- CS-0202569
- AITZSRHOUYDLOM-UHFFFAOYSA-N
- EN300-1893272
- DB-337637
- AS-37968
- SCHEMBL10345419
- 4-Bromo-3-methoxybenzeneacetonitrile
- MFCD06797367
- 113081-50-8
- DTXSID701289949
- AKOS024225091
-
- MDL: MFCD06797367
- インチ: InChI=1S/C9H8BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3
- InChIKey: AITZSRHOUYDLOM-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=CC(=C1)CC#N)Br
計算された属性
- せいみつぶんしりょう: 224.97894
- どういたいしつりょう: 224.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 33.02
2-(4-bromo-3-methoxyphenyl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB447263-1 g |
2-(4-Bromo-3-methoxyphenyl)acetonitrile, 95%; . |
113081-50-8 | 95% | 1g |
€148.90 | 2023-07-18 | |
abcr | AB447263-5 g |
2-(4-Bromo-3-methoxyphenyl)acetonitrile, 95%; . |
113081-50-8 | 95% | 5g |
€359.00 | 2023-07-18 | |
Enamine | EN300-1893272-0.1g |
2-(4-bromo-3-methoxyphenyl)acetonitrile |
113081-50-8 | 95% | 0.1g |
$19.0 | 2023-09-18 | |
Enamine | EN300-1893272-1.0g |
2-(4-bromo-3-methoxyphenyl)acetonitrile |
113081-50-8 | 95% | 1g |
$50.0 | 2023-06-02 | |
Enamine | EN300-1893272-10.0g |
2-(4-bromo-3-methoxyphenyl)acetonitrile |
113081-50-8 | 95% | 10g |
$434.0 | 2023-06-02 | |
Enamine | EN300-1893272-2.5g |
2-(4-bromo-3-methoxyphenyl)acetonitrile |
113081-50-8 | 95% | 2.5g |
$114.0 | 2023-09-18 | |
Aaron | AR009MKD-250mg |
2-(4-Bromo-3-methoxyphenyl)acetonitrile |
113081-50-8 | 98% | 250mg |
$10.00 | 2025-01-23 | |
abcr | AB447263-5g |
2-(4-Bromo-3-methoxyphenyl)acetonitrile, 95%; . |
113081-50-8 | 95% | 5g |
€359.00 | 2023-09-03 | |
Ambeed | A101535-5g |
2-(4-Bromo-3-methoxyphenyl)acetonitrile |
113081-50-8 | 98% | 5g |
$213.0 | 2024-04-26 | |
Enamine | EN300-1893272-10g |
2-(4-bromo-3-methoxyphenyl)acetonitrile |
113081-50-8 | 95% | 10g |
$434.0 | 2023-09-18 |
2-(4-bromo-3-methoxyphenyl)acetonitrile 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
2-(4-bromo-3-methoxyphenyl)acetonitrileに関する追加情報
Introduction to 2-(4-bromo-3-methoxyphenyl)acetonitrile (CAS No. 113081-50-8)
2-(4-bromo-3-methoxyphenyl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 113081-50-8, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a brominated and methoxylated aromatic ring coupled with an acetonitrile side chain, exhibits unique chemical properties that make it valuable in the development of various bioactive molecules.
The structural motif of 2-(4-bromo-3-methoxyphenyl)acetonitrile consists of a phenyl ring substituted at the 4-position with a bromine atom and at the 3-position with a methoxy group. The presence of these electron-withdrawing and electron-donating groups, respectively, influences its electronic distribution and reactivity, making it a versatile building block for further functionalization. The acetonitrile moiety at the other end of the molecule provides a site for nucleophilic addition reactions, enabling the construction of more complex scaffolds.
In recent years, 2-(4-bromo-3-methoxyphenyl)acetonitrile has garnered attention in the synthesis of pharmaceuticals due to its role as a precursor in constructing heterocyclic compounds. Heterocycles are prevalent in medicinal chemistry, often serving as key structural elements in drug molecules due to their ability to mimic natural products and interact favorably with biological targets. The bromine substituent, in particular, enhances the compound's utility in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems found in many pharmacologically active agents.
One notable application of 2-(4-bromo-3-methoxyphenyl)acetonitrile is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating this compound into drug candidates, researchers can design molecules that selectively inhibit specific kinases, thereby modulating signaling pathways relevant to therapeutic intervention. For instance, derivatives of this scaffold have been explored as inhibitors of tyrosine kinases, which are targets in oncology research.
The methoxy group in 2-(4-bromo-3-methoxyphenyl)acetonitrile also contributes to its synthetic utility by allowing for further derivatization through oxidation or reduction reactions. This flexibility enables chemists to modify the electronic properties of the aromatic ring, influencing both the solubility and binding affinity of potential drug candidates. Such modifications are critical in optimizing lead compounds during drug discovery pipelines.
Recent advancements in computational chemistry have further highlighted the importance of 2-(4-bromo-3-methoxyphenyl)acetonitrile as a key intermediate. Molecular modeling studies have demonstrated that this compound can serve as a scaffold for designing molecules with improved pharmacokinetic properties. By leveraging computational tools, researchers can predict how structural modifications will affect metabolic stability, solubility, and bioavailability—key factors determining a drug's clinical efficacy.
In addition to its pharmaceutical applications, 2-(4-bromo-3-methoxyphenyl)acetonitrile has found utility in materials science. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing conjugated polymers used in organic electronics. These polymers exhibit properties such as high charge carrier mobility, making them suitable for applications in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
The synthesis of 2-(4-bromo-3-methoxyphenyl)acetonitrile typically involves bromination and methylation reactions on a suitable precursor phenol derivative followed by cyanation at the terminal carbon. Advances in green chemistry have led to more sustainable synthetic routes, including catalytic methods that minimize waste and energy consumption. Such innovations align with the broader goal of making pharmaceutical synthesis more environmentally friendly while maintaining high yields and purity standards.
Future research directions may explore novel derivatives of 2-(4-bromo-3-methoxyphenyl)acetonitrile, particularly focusing on expanding its utility in medicinal chemistry. For example, incorporating additional functional groups or exploring different heterocyclic frameworks could yield new classes of bioactive compounds with enhanced therapeutic potential. Collaborative efforts between synthetic chemists and biologists will be essential to translate these discoveries into tangible benefits for patients.
In conclusion,2-(4-bromo-3-methoxyphenyl)acetonitrile (CAS No. 113081-50-8) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop innovative therapeutics and advanced materials. As research continues to uncover new possibilities for this intermediate, its importance is likely to grow further within the scientific community.
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